(1R,7S)-3-cycloheptyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
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Overview
Description
The compound “(1R,7S)-3-cycloheptyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, introduction of the oxazole ring, and functionalization of the carboxamide group. Common synthetic routes may include:
Formation of the Tricyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Oxazole Ring: This can be achieved through cyclization reactions involving nitriles and aldehydes in the presence of acidic or basic catalysts.
Functionalization of the Carboxamide Group: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring and carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-3-cycloheptyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide: can be compared with other tricyclic compounds featuring oxazole rings and carboxamide groups.
Similar compounds: may include derivatives with different substituents on the oxazole ring or variations in the tricyclic core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties. This makes it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
(1R,7S)-3-cycloheptyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-14-17(15(2)30-24-14)12-25(3)21(27)19-18-10-11-23(29-18)13-26(22(28)20(19)23)16-8-6-4-5-7-9-16/h10-11,16,18-20H,4-9,12-13H2,1-3H3/t18-,19?,20?,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONOGFHDDTUGKD-VKDVSPNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5CCCCCC5)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5CCCCCC5)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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